9-BBN-Dimer

Übersicht

Beschreibung

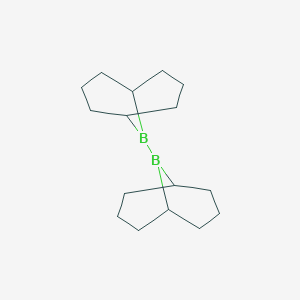

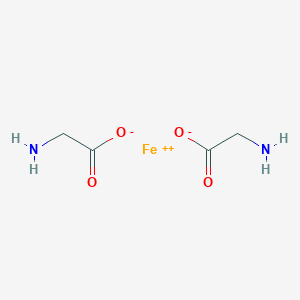

9-Borabicyclo[3.3.1]nonane dimer, commonly referred to as 9-BBN dimer, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and stability, making it a valuable reagent in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

9-Borabicyclo[3.3.1]nonane dimer has numerous applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals through its role in organic synthesis.

Industry: Applied in the production of fine chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of the 9-BBN dimer, also known as Bis-9-borabicyclo[3.3.1]nonane or 9-Borabicyclo[3.3.1]nonane dimer, is unsaturated organic compounds, particularly alkenes and alkynes . These compounds play a crucial role in various organic reactions due to their ability to form new carbon-carbon bonds.

Mode of Action

The 9-BBN dimer interacts with its targets through a process known as hydroboration . This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double or triple bond of the target molecule. The 9-BBN dimer, being a hydride-bridged dimer, easily cleaves in the presence of reducible substrates . This cleavage allows the boron atom of the 9-BBN to form a bond with the carbon atom of the alkene or alkyne, while the hydrogen atom of the 9-BBN forms a bond with the other carbon atom of the alkene or alkyne .

Biochemical Pathways

The hydroboration reaction mediated by the 9-BBN dimer affects the biochemical pathway of carbon-carbon bond formation. The reaction is highly regioselective, allowing the preparation of terminal alcohols by subsequent oxidative cleavage with hydrogen peroxide in aqueous potassium hydroxide . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

Pharmacokinetics

It’s worth noting that the 9-bbn dimer is significantly soluble in tetrahydrofuran (thf) and exists in an equilibrium with a solvent-complexed 9-bbn monomer in thf .

Result of Action

The result of the 9-BBN dimer’s action is the formation of new carbon-carbon bonds in a highly controlled and selective manner. This allows for the synthesis of a wide range of organic compounds, including terminal alcohols . The 9-BBN dimer can also reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage .

Action Environment

The action of the 9-BBN dimer is influenced by several environmental factors. For instance, the choice of solvent can affect the equilibrium between the 9-BBN dimer and the solvent-complexed 9-BBN monomer . Additionally, the temperature can influence the rate and selectivity of the hydroboration reaction . For example, the reaction of 1,5-cyclooctadiene with a borane–tetrahydrofuran (THF) complex in a 1:1 ratio, followed by refluxing the mixture at 65 °C, produces a solution containing the 9-BBN dimer .

Biochemische Analyse

Biochemical Properties

The 9-Borabicyclo[3.3.1]nonane dimer is used as a hydroboration reagent, indicating its role in biochemical reactions . It has been reported to exhibit high selectivity in reactions with alkenes

Cellular Effects

Given its role as a hydroboration reagent, it may influence cellular processes involving alkenes . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.

Molecular Mechanism

The 9-Borabicyclo[3.3.1]nonane dimer exerts its effects at the molecular level through its role as a hydroboration reagent . It is known to cleave easily in the presence of reducible substrates

Temporal Effects in Laboratory Settings

The 9-Borabicyclo[3.3.1]nonane dimer is stable in air for about two months . It can be heated for 24 hours at 200°C in an inert atmosphere without loss of hydride activity

Metabolic Pathways

Given its role as a hydroboration reagent, it may be involved in metabolic pathways involving alkenes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-Borabicyclo[3.3.1]nonane dimer is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The process involves the following steps :

- A 2-liter, three-necked, round-bottomed flask is set up with a magnetic stirring bar, addition funnel, and distillation assembly.

- The system is purged with nitrogen and flame-dried.

- The flask is charged with 1,2-dimethoxyethane and borane-methyl sulfide complex.

- 1,5-Cyclooctadiene is added dropwise to the stirred borane solution, maintaining a reaction temperature of 50–60°C.

- Dimethyl sulfide is distilled off, and the mixture is cooled to 0°C to form crystalline 9-BBN dimer.

Industrial Production Methods: The industrial production of 9-BBN dimer follows similar synthetic routes but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Borabicyclo[3.3.1]nonane dimer undergoes various types of reactions, including:

Hydroboration: It adds to alkenes to form organoboranes.

Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.

Substitution: It participates in substitution reactions with carbodiimides.

Common Reagents and Conditions:

Hydroboration: Typically performed in tetrahydrofuran with alkenes.

Reduction: Conducted with carbonyl compounds under mild conditions.

Substitution: Involves carbodiimides and pinacol borane.

Major Products:

Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.

Reduction: Yields reduced carbonyl compounds and amines.

Substitution: Forms substituted carbodiimides.

Vergleich Mit ähnlichen Verbindungen

- Borane-tetrahydrofuran complex

- Catecholborane

- Dicyclohexylborane

Comparison:

- Stability: 9-BBN dimer is more stable and can be stored as a crystalline solid, unlike other dialkylboranes that need to be freshly prepared .

- Regioselectivity: It offers higher regioselectivity in hydroboration reactions compared to other boranes .

- Applications: While other boranes are used in similar reactions, 9-BBN dimer’s unique stability and selectivity make it preferable for specific applications .

Eigenschaften

IUPAC Name |

9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDIZBOKVLHCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)B3C4CCCC3CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28B2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462342 | |

| Record name | 9,9'-Bi-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146681-70-1, 21205-91-4 | |

| Record name | 9,9'-Bi-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Borabicyclo[3.3.1]nonane dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-borabicyclo[3.3.1]nonane dimer?

A1: 9-Borabicyclo[3.3.1]nonane dimer has the molecular formula C16H30B2 and a molecular weight of 244.03 g/mol. []

Q2: What is the physical state and appearance of 9-BBN dimer?

A2: 9-BBN dimer is a colorless, stable crystalline solid at room temperature. []

Q3: What are the characteristic spectroscopic features of 9-BBN dimer?

A3: 9-BBN dimer exhibits a single peak at δ 28 ppm in the 11B NMR spectrum (C6D6) and 13C NMR signals at 20.2 (br), 24.3 (t), and 33.6 (t) ppm. []

Q4: How does the melting point of 9-BBN dimer relate to its purity?

A4: The melting point of 9-BBN dimer is highly sensitive to impurities. A high-purity sample typically melts between 153–155 °C (sealed capillary). Recrystallization from dimethoxyethane is recommended for purification if the melting point is below 146 °C. []

Q5: How stable is 9-BBN dimer in the atmosphere?

A5: While 9-BBN dimer can be handled briefly in the atmosphere without significant decomposition, it should be stored under an inert atmosphere, preferably below 0 °C, for long-term stability. []

Q6: How does the stability of 9-BBN dimer in solution compare to its solid form?

A6: 9-BBN dimer is more prone to hydrolysis and oxidation in solution. Therefore, contact with the open atmosphere should be strictly avoided. []

Q7: Are there any special handling precautions for 9-BBN dimer and its derivatives?

A7: Many 9-BBN derivatives are pyrophoric and/or moisture-sensitive. Handling these compounds requires familiarity with safe handling techniques for air- and moisture-sensitive reagents. It's crucial to use a well-ventilated fume hood during all manipulations. []

Q8: What is the primary use of 9-BBN dimer in organic synthesis?

A8: 9-BBN dimer is widely recognized as a highly selective and stable hydroborating agent. []

Q9: How does 9-BBN dimer facilitate the anti-Markovnikov hydration of alkenes and alkynes?

A9: 9-BBN dimer adds to alkenes and alkynes in an anti-Markovnikov fashion, placing the boron atom at the less substituted carbon. Subsequent oxidation of the formed organoborane intermediate with hydrogen peroxide and a base yields the corresponding alcohol, effectively achieving anti-Markovnikov hydration. []

Q10: Can you elaborate on the use of 9-BBN dimer in preparing various organoborane derivatives?

A10: 9-BBN dimer serves as an effective ligation agent for a diverse range of alkyl-, aryl-, allyl-, allenyl-, alkenyl-, and alkynylboranes. [] It is also a versatile precursor for synthesizing stable dialkylboryl derivatives, borinate esters, haloboranes, and boracycles. [, , , , ]

Q11: What are some specific applications of 9-BBN dimer in organic synthesis beyond hydroboration?

A11: 9-BBN dimer is a valuable reagent for various transformations, including:

Q12: How does 9-BBN dimer interact with amines?

A12: 9-BBN dimer exhibits an unusually slow reaction with tertiary amines, forming stable amine complexes that are mildly reactive. [, ]

Q13: What is unique about the reaction kinetics of 9-BBN dimer with alkenes?

A13: The kinetics of hydroboration with 9-BBN dimer are intriguing. Reactions with more reactive alkenes display first-order kinetics in [9-BBN dimer] and zero order in [alkene], suggesting the rate-determining step is dimer dissociation. Conversely, reactions with less reactive alkenes exhibit three-halves-order kinetics, implying the alkene's reaction with the monomer is rate-limiting. []

Q14: Does 9-BBN dimer react differently with alkynes compared to alkenes?

A14: Yes, the kinetics and mechanism of hydroboration of alkynes with 9-BBN dimer differ from alkenes, with the structure of the alkyne playing a significant role in its reactivity. []

Q15: How does the presence of ethers affect hydroboration reactions with 9-BBN dimer?

A15: Ethers can catalyze hydroboration reactions involving 9-BBN dimer. Computational studies support the formation of adducts between 9-BBN dimer (or the monomer) and ethers, which are proposed to influence the reaction kinetics. [, ]

Q16: Can 9-BBN dimer be used in metal-free catalytic reactions?

A16: Yes, 9-BBN dimer was successfully employed as the first metal-free catalyst for the monohydroboration of carbodiimides with pinacolborane, highlighting its potential in sustainable catalysis. []

Q17: Are there any examples of 9-BBN dimer used to synthesize boron-doped nanomaterials?

A17: 9-BBN dimer has been successfully utilized in the high-pressure, high-temperature synthesis of boron-doped nanodiamonds. The bridged structure and the presence of boron within the carbon framework of 9-BBN are believed to be crucial for the direct formation of these nanocrystals. []

Q18: Have computational methods been applied to study 9-BBN dimer and its reactions?

A18: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of 9-BBN dimer catalyzed reactions, such as the hydroboration of carbodiimides. [] Additionally, coupled-cluster and DFT computations provided insights into the catalytic effect of ethers on the hydroboration of alkenes with 9-BBN dimer, supporting the formation of adducts between the reagent and the ether solvent. []

Q19: Have there been any QSAR studies involving 9-BBN dimer?

A19: While the provided research does not directly mention QSAR studies with 9-BBN dimer itself, structure-activity relationships are inherent to the observed reactivity patterns. For instance, the kinetics of hydroboration with 9-BBN dimer are influenced by the structure of the unsaturated substrate (alkene or alkyne), with more substituted substrates reacting slower due to steric hindrance. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)